![molecular formula C11H22ClN B1371671 N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride CAS No. 1177316-81-2](/img/structure/B1371671.png)
N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride
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Description
N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (NCEH) is an organic compound with a wide range of applications in scientific research. NCEH is a versatile compound, with numerous potential uses in laboratory experiments, owing to its unique chemical structure. It is a cyclic compound of a tertiary amine, with a cyclopropyl group and an ethyl group attached to the nitrogen atom. Its hydrochloride form is a highly soluble salt which is easily synthesized and stored.
Scientific Research Applications
Synthesis and Derivatives
N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride is used in the synthesis of various compounds. For example, Kozhushkov et al. (2010) described the preparation of 1-ethynylcyclopropylamine as a hydrochloride from cyclopropylacetylene, which was then used to create new ethynyl-extended 1-aminocyclopropanecarboxylic acid (S. Kozhushkov et al., 2010). Additionally, Wagner et al. (1984) synthesized 7-azadispiro[5.1.5.2]pentadecane hydrochloride, a compound related to N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride (E. R. Wagner & D. Matthews, 1984).
Chemical Transformations
The compound has been used as a starting material for various chemical transformations. For instance, Yildirim (2020) synthesized novel heterocyclic compounds containing 3-(4-tertbutylphenyl)-5-cyclopropyl-4H-1,2,4-triazole ring starting from related iminoester hydrochlorides (N. Yildirim, 2020). Loeppky and Elomari (2000) studied N-cyclopropyl-N-alkylanilines, closely related to N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride, for their reaction with nitrous acid, highlighting the compound's utility in studying chemical reactions (R. Loeppky & S. Elomari, 2000).
Antioxidative and Antimicrobial Activities
Research has also been conducted on the antioxidative and antimicrobial properties of compounds derived from N-cyclopropyl-4-ethylcyclohexan-1-amine hydrochloride. For instance, Yildirim's (2020) study found that imine and amine derivatives of cyclopropyl compounds showed better antioxidant and antimicrobial activities than their phthalonitrile counterparts (N. Yildirim, 2020).
Bioconjugation Studies
In bioconjugation research, Nakajima and Ikada (1995) used a similar compound, 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide hydrochloride, to study the mechanism of amide formation between carboxylic acid and amine in aqueous media (N. Nakajima & Y. Ikada, 1995).
properties
IUPAC Name |
N-cyclopropyl-4-ethylcyclohexan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N.ClH/c1-2-9-3-5-10(6-4-9)12-11-7-8-11;/h9-12H,2-8H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFZFWVYEPKVFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC(CC1)NC2CC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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